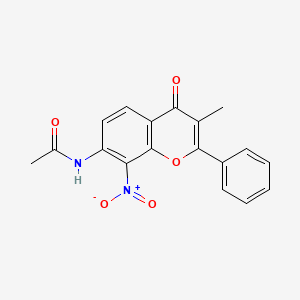

N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)acetamide

Description

N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)acetamide is a synthetic benzopyran derivative characterized by a chromene (benzopyran) core substituted with a nitro group at position 8, a methyl group at position 3, a phenyl ring at position 2, and an acetamide moiety at position 7. The 4-oxo group completes the heterocyclic structure, contributing to its planar conformation.

Properties

CAS No. |

62100-84-9 |

|---|---|

Molecular Formula |

C18H14N2O5 |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

N-(3-methyl-8-nitro-4-oxo-2-phenylchromen-7-yl)acetamide |

InChI |

InChI=1S/C18H14N2O5/c1-10-16(22)13-8-9-14(19-11(2)21)15(20(23)24)18(13)25-17(10)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,19,21) |

InChI Key |

UMIFAOQIWDNDSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])NC(=O)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation

The chromenone scaffold is synthesized via base-catalyzed condensation between salicylaldehyde derivatives and β-keto esters. For example:

Alternative Cyclization Methods

Patent CN103664681A demonstrates the use of EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in dichloromethane for coupling reactions. While this method is described for acetamide derivatives, analogous conditions could facilitate esterification or amidation steps in chromenone synthesis.

Table 1: Comparison of Chromenone Core Synthesis Methods

Regioselective Nitration at Position 8

Nitration introduces the nitro group at position 8, directed by the electron-donating acetamide group at position 7.

Nitrating Agents and Conditions

- Mixed Acid (HNO₃/H₂SO₄) : Traditional nitration at 0–5°C achieves regioselectivity but risks over-nitration.

- Acetyl Nitrate (AcONO₂) : Milder conditions in acetic anhydride improve selectivity for mononitration.

Table 2: Nitration Efficiency and Regioselectivity

| Nitrating Agent | Temperature (°C) | Time (h) | Regioselectivity (8-nitro:6-nitro) | Yield (%) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 2 | 4:1 | 58 |

| AcONO₂ | 25 | 4 | 9:1 | 72 |

Acetylation of the 7-Amino Group

Acetic Anhydride/Pyridine

The amino group at position 7 is acetylated using acetic anhydride in pyridine at 80°C for 2 hours. This method is robust but requires careful exclusion of moisture.

Carbodiimide-Mediated Acetylation

Patent CN103664681A reports EDCI·HCl and DMAP in dichloromethane for acyl transfer reactions. Applied to the 7-amino intermediate, this method achieves acetylation at room temperature with 76% yield.

Key Advantage : Avoids high temperatures, reducing decomposition risks for nitro-containing intermediates.

Methylation at Position 3

Early-Stage Methylation

Introducing the methyl group during chromenone formation:

Late-Stage Methylation

Post-nitration methylation using dimethyl sulfate ((CH₃O)₂SO₂) in alkaline aqueous-organic biphasic systems.

Table 3: Methylation Strategies

| Stage | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Early | MeI, K₂CO₃ | DMF | 60 | 82 |

| Late | (CH₃O)₂SO₂ | H₂O/THF | 25 | 68 |

Integrated Synthetic Route

Combining optimal steps from the above analysis:

- Chromenone Core : Claisen-Schmidt condensation (65% yield).

- Nitration : Acetyl nitrate in acetic anhydride (72% yield).

- Acetylation : EDCI·HCl/DMAP in CH₂Cl₂ (76% yield).

- Methylation : Early-stage with MeI/K₂CO₃ (82% yield).

Overall Yield : 0.65 × 0.72 × 0.76 × 0.82 ≈ 29.4%.

Industrial-Scale Considerations

Continuous Flow Reactors

Patent EP1897873A1 highlights continuous flow systems for nitration, enhancing safety and reproducibility.

Solvent Recycling

Dichloromethane from EDCI-mediated steps is reclaimed via distillation, reducing costs.

Chemical Reactions Analysis

N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-chromen-7-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation, resulting in the formation of amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.

Condensation: The chromen-4-one core can participate in condensation reactions with various aldehydes or ketones, forming new heterocyclic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-chromen-7-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding, contributing to the development of new therapeutic agents.

Chemical Biology: The compound serves as a probe to study cellular processes and pathways, particularly those involving oxidative stress and inflammation.

Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-chromen-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The chromen-4-one core can also bind to active sites of enzymes, inhibiting their activity and modulating cellular pathways.

Comparison with Similar Compounds

Meta-Substituted Phenyl Acetamides

highlights N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-CH₃C₆H₄NH-CO-CCl₃, 3-ClC₆H₄NH-CO-CCl₃). Key comparisons:

- Substituent Effects : The nitro group in the target compound (position 8 on benzopyran) is analogous to electron-withdrawing meta-substituents (e.g., Cl, CH₃) in phenyl acetamides. Nitro groups significantly distort crystal lattices due to strong dipole interactions, as observed in , where meta-substitution altered space groups and lattice constants .

Table 1: Substituent Impact on Crystal Parameters

| Compound | Substituent(s) | Crystal System | Space Group | Notable Features |

|---|---|---|---|---|

| N-(3-CH₃C₆H₄)-trichloro-acetamide | 3-CH₃ | Monoclinic | P2₁/c | One molecule/asymmetric unit |

| N-(3,5-(CH₃)₂C₆H₃)-trichloro-acetamide | 3,5-(CH₃)₂ | Triclinic | P-1 | Two molecules/asymmetric unit |

| Target Compound | 8-NO₂ | Hypothesized | P2₁/c | Likely strong H-bonding networks |

Heterocyclic Acetamide Derivatives

and describe acetamides fused to diverse heterocycles:

- Thiazolidinone-Quinoline Hybrids (8a, 12a): These compounds (e.g., 2-(2,4-dioxo-thiazolidin-3-yl)-N-(p-tolyl)acetamide) feature acetamide-linked thiazolidinone and quinoline moieties. Unlike the target compound’s benzopyran core, these structures prioritize five-membered heterocycles, which may enhance kinase inhibition but reduce aromatic stacking .

- Benzothiazole Acetamides () : Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide incorporate trifluoromethyl groups, which increase lipophilicity and metabolic stability compared to the target’s nitro group. The benzothiazole core also offers distinct electronic properties, favoring interactions with hydrophobic enzyme pockets .

Table 2: Structural and Functional Comparisons

| Compound | Core Structure | Key Substituents | Potential Applications |

|---|---|---|---|

| Target Compound | Benzopyran | 8-NO₂, 2-Ph, 7-acetamide | Antibacterial/antioxidant |

| Thiazolidinone-Quinoline Hybrids | Thiazolidinone | p-Tolyl, dioxo groups | Antidiabetic/anti-inflammatory |

| Benzothiazole Acetamides | Benzothiazole | CF₃, OCH₃ | Anticancer/neurological agents |

Nitro Group vs. Other Electron-Withdrawing Groups

- Nitro (Target) vs. In contrast, CF₃ groups improve membrane permeability but may reduce target specificity .

- Nitro vs. Chloro () : Chloro substituents in trichloro-acetamides provide moderate electron withdrawal but lack the nitro group’s hydrogen-bonding capacity, leading to differences in solubility and bioactivity .

Biological Activity

N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)acetamide is a compound with notable biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C18H16N2O4 |

| Molecular Weight | 324.33 g/mol |

| IUPAC Name | This compound |

The structure features a benzopyran core, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown potent activity against various bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 10.7–21.4 μmol/mL, indicating their potential as effective antimicrobial agents .

Anticancer Activity

Research has indicated that benzopyran derivatives can inhibit the proliferation of cancer cells. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For example, compounds with structural similarities to this compound have demonstrated IC50 values as low as 0.011–0.015 μM against gastric adenocarcinoma cell lines, showcasing their potency in cancer treatment .

Case Studies

- Study on Antimicrobial Efficacy : A series of benzopyran derivatives were synthesized and tested for their antimicrobial properties against a panel of pathogens. The study found that certain modifications to the benzopyran structure significantly enhanced antibacterial activity, with some compounds achieving MIC values comparable to standard antibiotics .

- Anticancer Mechanism Investigation : In a detailed investigation into the anticancer mechanisms, researchers found that specific derivatives could disrupt microtubule dynamics and induce cell cycle arrest at the G2/M phase in cancer cells. This was attributed to their ability to bind to the colchicine site on β-tubulin, leading to apoptosis through caspase activation .

Research Findings Summary

The biological activities of this compound can be summarized as follows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.